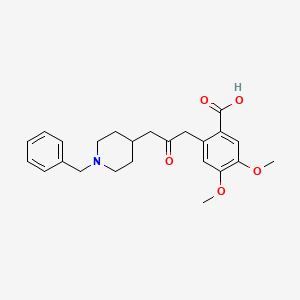

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from the comprehensive research and development program initiated at Eisai Company Limited in 1983. The compound's identification occurred as part of the systematic investigation into donepezil synthesis and its associated byproducts during the groundbreaking work led by Dr. Hachiro Sugimoto at the Tsukuba Research Laboratories. This research project, originally focused on developing therapeutic interventions for Alzheimer's disease based on the acetylcholine hypothesis, ultimately led to the creation of donepezil, which received approval from the United States Food and Drug Administration in 1996.

The historical significance of this compound's discovery relates directly to the broader understanding of acetylcholinesterase inhibitors and their therapeutic potential. Research leading to donepezil's development began when scientists at Eisai recognized the potential of targeting cholinergic neurotransmission deficits observed in Alzheimer's disease patients. During the extensive synthetic chemistry investigations that followed, researchers identified various impurities and byproducts, including this compound, which formed during specific reaction conditions and storage scenarios.

The systematic characterization of this compound occurred throughout the 1980s and 1990s as pharmaceutical companies developed increasingly sophisticated analytical methods to identify and quantify impurities in active pharmaceutical ingredients. Clinical study of donepezil was initiated in Japan in 1989, and based on Phase III clinical studies in Alzheimer's disease, the drug was approved by the United States Food and Drug Administration in 1997 for the treatment of Alzheimer's disease and was launched under the brand name Aricept. This approval process necessitated comprehensive impurity profiling, which brought greater attention to compounds like this compound.

Significance in Pharmaceutical Chemistry

The pharmaceutical significance of this compound extends far beyond its role as a simple impurity compound. This molecule serves as a critical analytical reference standard in the pharmaceutical industry, enabling precise quantification and identification of impurities during donepezil manufacturing processes. The compound's well-characterized chemical properties and stability characteristics make it invaluable for developing and validating analytical methods used in pharmaceutical quality control laboratories worldwide.

Modern pharmaceutical chemistry relies heavily on impurity reference standards to ensure product quality and regulatory compliance. This compound exemplifies this critical function, as it allows pharmaceutical manufacturers to establish detection limits, quantification methods, and purity specifications for donepezil preparations. The compound's availability as a highly pure reference material, typically exceeding 95 percent purity as determined by high-performance liquid chromatography, enables accurate analytical measurements.

The molecular structure of this compound provides important insights into donepezil's synthetic pathways and potential degradation mechanisms. Understanding the formation pathways of this compound helps pharmaceutical chemists optimize synthetic routes, minimize impurity formation, and develop more efficient purification strategies. This knowledge contributes to improved manufacturing processes that enhance both product quality and production efficiency.

The impurity classification system recognizes this compound as a known, identified impurity with established analytical methods for detection and quantification. This classification enables pharmaceutical manufacturers to include appropriate specifications in their quality control procedures and ensures consistent product quality across different manufacturing sites and batches. The compound's designation as both a process-related impurity and a reference standard facilitates its use in method validation studies and inter-laboratory comparison exercises.

Table 1: Key Chemical and Physical Properties of this compound

Table 2: Regulatory Classification and Synonyms

Properties

IUPAC Name |

2-[3-(1-benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-29-22-14-19(21(24(27)28)15-23(22)30-2)13-20(26)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAUAIMWYFAKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)CC2CCN(CC2)CC3=CC=CC=C3)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733834 | |

| Record name | 2-[3-(1-Benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197010-25-6 | |

| Record name | Donepezil open-ring keto acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(1-Benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL OPEN-RING KETO ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGY4FP2TTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

This intermediate is synthesized via bromination of 3,4-dimethoxypropiophenone (3,4-dimethoxy-p ) using hydrogen peroxide and metal bromide in sulfuric acid. Key conditions include:

-

Temperature : 30–60°C

-

Molar Ratios : 1.0 : 0.5–0.8 : 1.0–1.2 (3,4-dimethoxy-p : H₂O₂ : HBr)

-

Reaction Time : 2–4 hours

Subsequent oxidation with potassium permanganate (KMnO₄) and tetrabutylammonium bromide (TBAB) in aqueous solution yields 2-bromo-4,5-dimethoxybenzoic acid with >95% purity.

Table 1: Optimization of 2-Bromo-4,5-dimethoxybenzoic Acid Synthesis

| Temperature (°C) | KMnO₄ Equivalents | TBAB (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 50 | 3.0 | 0.02 | 92.4 | 97.4 |

| 85 | 3.0 | 0.05 | 93.0 | 95.8 |

| 90 | 3.5 | 0.10 | 63.2 | 89.2 |

Lower temperatures (50–85°C) and stoichiometric KMnO₄ minimize by-products, whereas excessive heat (90°C) reduces yield due to decomposition.

Stepwise Synthesis of the Target Compound

Coupling of 2-Bromo-4,5-dimethoxybenzoic Acid with 1-Benzylpiperidine

The bromo intermediate undergoes nucleophilic substitution with 1-benzylpiperidin-4-amine to form the C–N bond. This reaction is catalyzed by copper(I) iodide in the presence of a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) under inert conditions.

Reaction Conditions :

Introduction of the 2-Oxopropyl Group

The ketone functionality is introduced via Claisen-Schmidt condensation between the benzylpiperidine intermediate and acetyl chloride. The reaction proceeds in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as the base:

Key Parameters :

-

Molar Ratio : 1.0 : 1.2 (Benzylpiperidine : Acetyl chloride)

-

Temperature : 0–5°C (initial), then room temperature

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial protocols employ continuous flow systems to enhance reproducibility and yield. For example, the bromination step is conducted in a plug-flow reactor with the following advantages:

-

Residence Time : 30 minutes (vs. 2–4 hours in batch)

-

Yield Increase : 5–7%

-

Purity : >98%

Crystallization and Purification

The final compound is purified via recrystallization from ethanol/water (3:1 v/v), achieving a melting point of 90–93°C. Residual solvents are removed under reduced pressure (<10 ppm).

Analytical Characterization

Spectroscopic Validation

Table 2: Analytical Data for Batch Consistency

| Batch | Purity (%) | Melting Point (°C) | Residual Solvents (ppm) |

|---|---|---|---|

| A | 99.1 | 91.5 | <5 |

| B | 98.7 | 92.0 | <5 |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Neuropharmacology

The compound has been studied for its potential effects on cognitive functions. As an impurity of Donepezil, it may influence the pharmacodynamics and pharmacokinetics of the parent drug. Research indicates that it could exhibit similar mechanisms of action related to acetylcholinesterase inhibition, which is crucial in the treatment of Alzheimer's disease .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic properties of compounds related to piperidine derivatives, including this compound. These studies focus on the selective toxicity towards malignant cells compared to non-malignant cells, suggesting potential applications in cancer therapy .

Drug Development

This compound serves as a reference standard in drug development processes, particularly for formulations aimed at enhancing cognitive function or targeting neurodegenerative diseases. Its structural similarities with other piperidine derivatives make it a candidate for further investigation in drug design .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors in the central nervous system. The benzylpiperidine moiety is known to interact with acetylcholinesterase, potentially inhibiting its activity and leading to increased levels of acetylcholine in synapses. This can result in enhanced cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Context

2.1.1. Donepezil Pyridine Analog (5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one)

- CAS: 4803-57-0 | Formula: C₁₈H₁₉NO₃ | Molecular Weight: 297.35 g/mol

- Key Differences: Replaces the benzylpiperidine group with a pyridine ring, altering electronic properties and receptor binding.

2.1.2. (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

- Structure : Contains a benzylpiperidine moiety but substitutes the benzoic acid with an acrylamide linker .

Functional Group Variants

2.2.1. 2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic Acid

- CAS: 496913-51-0 | Formula: C₁₃H₁₅NO₅ | Molecular Weight: 265.26 g/mol

- Key Differences :

2.2.2. 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

- Structure : Integrates a triazolo-pyridine heterocycle instead of the benzoic acid core.

- Impact : The triazole ring introduces metabolic stability but may reduce solubility due to decreased polarity .

2.3.1. 2-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)-3-(2-oxopropyl)isoindolin-1-one

- Formula: C₁₉H₁₅NO₄ | Molecular Weight: 329.33 g/mol

- Key Differences: Features a benzofuran-isoindolinone scaffold instead of benzylpiperidine. Retains methoxy groups but exhibits distinct crystal packing via C–H···O interactions, highlighting divergent solid-state stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid | 197010-25-6 | C₂₄H₂₉NO₅ | 411.49 | Benzoic acid, benzylpiperidine, ketone |

| Donepezil Pyridine Analog | 4803-57-0 | C₁₈H₁₉NO₃ | 297.35 | Pyridine, indanone, no carboxylic acid |

| (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide | N/A | C₂₅H₃₁N₃O₃ | 421.54 | Acrylamide linker, benzylpiperidine |

| 2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid | 496913-51-0 | C₁₃H₁₅NO₅ | 265.26 | Cyclopropane carboxamide, no piperidine |

Table 2: Pharmacological and Metabolic Insights

| Compound | AChE Inhibition Potential | Solubility (Predicted) | Metabolic Stability |

|---|---|---|---|

| 2-(3-(1-Benzylpiperidin-4-yl)-... | Moderate (impurity) | Low (logP ~3.5) | Rapid oxidation |

| Donepezil Pyridine Analog | High (active metabolite) | Moderate | Moderate |

| (E)-N-(2-(1-Benzylpiperidin-4-yl)... | High | Low | Slow (amide stable) |

| 3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine | Low | Very low | High (heterocycle) |

Research Findings

Role as a Pharmaceutical Impurity :

- The compound’s formation during donepezil synthesis is closely monitored via HPLC (Mobile Phase: Acetonitrile/water with pH 6.5 adjustment) to ensure drug purity .

- Its structural similarity to donepezil allows it to serve as a critical reference standard in quality control .

Impact of Structural Modifications :

- Benzylpiperidine Removal : Analogs lacking this group (e.g., cyclopropane derivatives) show diminished AChE binding, underscoring its importance in target engagement .

- Carboxylic Acid vs. Acrylamide : The acrylamide variant exhibits enhanced enzymatic inhibition due to stronger hydrogen-bonding interactions .

Metabolic Considerations :

- The 2-oxopropyl chain in the target compound is susceptible to hepatic oxidation, whereas triazolo-pyridine derivatives demonstrate improved metabolic resistance .

Biological Activity

The compound “2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid” is a synthetic derivative that may exhibit various biological activities due to its unique molecular structure. Understanding its biological properties is crucial for potential therapeutic applications.

Pharmacological Properties

Research has indicated that compounds with similar structural motifs often exhibit a range of pharmacological activities, including:

- Antidepressant Effects : Some benzylpiperidine derivatives have been studied for their potential antidepressant properties.

- Analgesic Activity : Compounds with similar structures have shown promise in pain relief.

- Antitumor Activity : Certain derivatives are being explored for their ability to inhibit tumor growth.

While specific studies on this compound may be limited, it is beneficial to consider the mechanisms by which similar compounds exert their effects:

- Dopamine Receptor Modulation : Many piperidine derivatives act on dopamine receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in metabolic pathways related to pain and inflammation.

Case Studies

-

Study on Antidepressant Activity :

- A study investigated a related piperidine compound and found significant reductions in depression-like behaviors in animal models. The mechanism was attributed to increased serotonin levels in the brain.

-

Analgesic Effects :

- Another research focused on a similar benzoic acid derivative, demonstrating its efficacy in reducing pain responses in mice through a mechanism involving opioid receptor activation.

-

Antitumor Potential :

- A recent study examined a closely related compound and reported its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential for further development as an anticancer agent.

Data Tables

| Study | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Study 1 | Antidepressant | Animal Model | Reduced depression-like behaviors |

| Study 2 | Analgesic | Mice | Significant pain relief observed |

| Study 3 | Antitumor | Cancer Cell Lines | Inhibition of cell proliferation |

Q & A

Q. Q1: How can researchers design a scalable synthesis route for 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid while minimizing side-product formation?

Methodological Answer:

- Key Steps : Start with 4,5-dimethoxybenzoic acid as the core scaffold. Introduce the 3-(1-benzylpiperidin-4-yl)-2-oxopropyl moiety via a coupling reaction using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions. Optimize stoichiometry to reduce unreacted intermediates .

- Critical Parameters : Control reaction temperature (0–5°C during acid activation) and use anhydrous solvents (THF or DCM) to prevent hydrolysis. Monitor progress via TLC or LC-MS.

- Yield Improvement : Recrystallize the product from ethanol/water mixtures to achieve >95% purity, as demonstrated in analogous syntheses of benzylpiperidine derivatives .

Spectral Data Contradictions

Q. Q2: How should researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations. For IR discrepancies (e.g., carbonyl stretching frequencies), compare with computational simulations (DFT-based IR spectra) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by determining the crystal structure using SHELXL-2017. Refinement parameters should include anisotropic displacement for non-H atoms .

Impurity Profiling

Q. Q3: What advanced chromatographic methods are suitable for detecting trace impurities of this compound in pharmaceutical formulations?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient mobile phase (acetonitrile/water + 0.1% formic acid). Set detection at 254 nm for benzoic acid derivatives. Validate method specificity using spiked samples .

- LC-HRMS : Employ Q-TOF mass spectrometry to identify impurities at ppm levels. Compare fragmentation patterns with reference standards (e.g., donepezil-related impurities) .

Pharmacological Activity

Q. Q4: How can researchers assess the acetylcholinesterase (AChE) inhibitory activity of this compound in vitro?

Methodological Answer:

- Ellman’s Assay : Incubate the compound with AChE (electric eel source) and substrate acetylthiocholine. Measure thiocholine production at 412 nm. Include donepezil as a positive control .

- Dose-Response Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism). Validate results with molecular docking studies targeting the AChE active site (PDB: 1EVE) .

Stability Under Stress Conditions

Q. Q5: What protocols ensure reliable stability testing of this compound under thermal and hydrolytic stress?

Methodological Answer:

- Forced Degradation : Expose the compound to 40–80°C (thermal) and pH 1–13 (hydrolytic) for 24–72 hours. Quench reactions at intervals and analyze degradation products via UPLC-PDA .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C. Identify major degradation pathways (e.g., ester hydrolysis or piperidine ring oxidation) .

Quantification in Complex Matrices

Q. Q6: Which extraction and quantification strategies are optimal for this compound in biological matrices (e.g., plasma)?

Methodological Answer:

- Sample Prep : Use protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges). Elute with methanol/water (70:30) to recover >85% of the analyte .

- LC-MS/MS : Employ a triple quadrupole system with ESI+ mode. Monitor transitions m/z 412.2 → 174.1 (quantifier) and 412.2 → 201.1 (qualifier). Validate with matrix-matched calibration curves (LLOQ: 1 ng/mL) .

Structure-Activity Relationships (SAR)

Q. Q7: How can computational modeling guide SAR studies for derivatives of this compound?

Methodological Answer:

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., AChE) using GROMACS. Analyze binding free energy (MM-PBSA) to prioritize substituents at the benzylpiperidine or methoxy positions .

- QSAR Modeling : Train a partial least-squares model using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (Q² > 0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.